![molecular formula C13H14N2O4 B2590528 3-[1-(3-甲基苯基)-2,5-二氧代咪唑烷-4-基]丙酸 CAS No. 1173293-39-4](/img/structure/B2590528.png)
3-[1-(3-甲基苯基)-2,5-二氧代咪唑烷-4-基]丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-[1-(3-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid” is a chemical compound with the molecular formula C13H14N2O4 . It has a molecular weight of 262.26 . The compound is available in powder form .
Molecular Structure Analysis
The InChI code for “3-[1-(3-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid” is 1S/C13H14N2O4/c1-8-3-2-4-9(7-8)15-12(18)10(14-13(15)19)5-6-11(16)17/h2-4,7,10H,5-6H2,1H3,(H,14,19)(H,16,17) .Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 262.26 . The storage temperature is room temperature .科学研究应用
Drug Development
This compound, with the CAS number 1173293-39-4, is a potential precursor in the synthesis of various pharmacologically active molecules. Its structure suggests it could be useful in creating small molecule drugs that target specific proteins within the body. The presence of the imidazolidin-4-yl group hints at the possibility of this compound being used in the development of enzyme inhibitors, which could be beneficial in treating diseases where enzyme regulation is disrupted .
Material Science
In material science, the compound’s molecular backbone could be utilized to create novel polymers with specific properties. The propanoic acid moiety allows for easy binding with other monomers, potentially leading to the development of materials with enhanced durability or flexibility. Research in this field could explore the compound’s utility in creating biodegradable plastics or coatings with unique characteristics .
Analytical Chemistry
The unique structure of this compound makes it a candidate for use as a standard in chromatographic analysis. Its well-defined peaks in spectroscopic methods could help in the calibration of instruments and ensure the accuracy of analytical results. It could also serve as a reference compound in mass spectrometry to identify unknown substances with similar structural features .
Chemical Synthesis
As a building block in organic synthesis, this compound could be used to construct complex molecules with multiple chiral centers. Its reactive groups allow for selective modifications, which can lead to the creation of diverse chemical libraries for drug screening and discovery .
Biochemistry Research
The compound’s structure suggests potential interactions with DNA or proteins, making it a valuable tool for studying biochemical pathways. It could be used to investigate enzyme-substrate interactions or to develop assays for detecting biological activities. Its application in this field could lead to a better understanding of cellular processes and disease mechanisms .
Environmental Science
In environmental science, this compound could be studied for its degradation products and their impact on ecosystems. Understanding its breakdown pathway could inform the development of safer chemicals that minimize environmental impact. Research could also explore its use in bioremediation strategies to clean up pollutants .
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P403+P235, P405, and P501 .
属性
IUPAC Name |
3-[1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8-3-2-4-9(7-8)15-12(18)10(14-13(15)19)5-6-11(16)17/h2-4,7,10H,5-6H2,1H3,(H,14,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKQCLSBJZXWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(NC2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

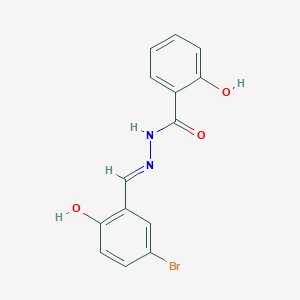
![(2E)-3-[4-(Pyridin-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B2590446.png)
![bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B2590449.png)
![N-(3-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2590450.png)
![N-{4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2590451.png)
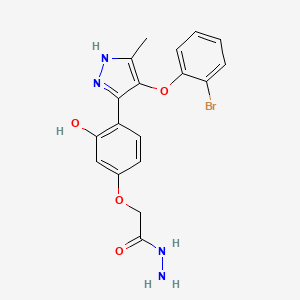

![4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B2590456.png)
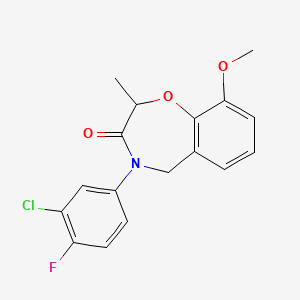
![5-[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2590459.png)
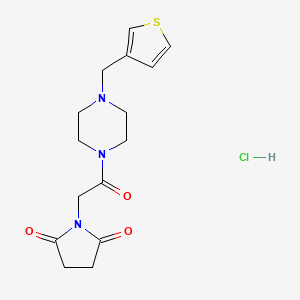
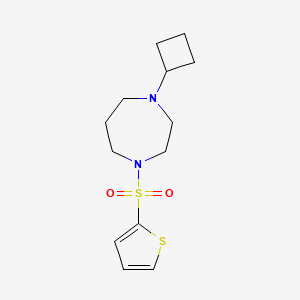
![5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2590466.png)
![4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline](/img/structure/B2590468.png)